molecular formula C13H13N3O4S B1359975 3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid CAS No. 1142209-61-7

3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Cat. No.: B1359975
CAS No.: 1142209-61-7
M. Wt: 307.33 g/mol
InChI Key: FJHAGTCXQAQHGQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds with similar structures have been shown to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with similar compounds , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

Similar compounds are known to have diverse biological activities , suggesting that they may have favorable pharmacokinetic properties that contribute to their bioavailability.

Result of Action

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities , suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with lipid peroxidizing enzymes such as mammalian 15-lipoxygenases (ALOX15), which are involved in cell differentiation and inflammation . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells . Additionally, it can modulate the activity of enzymes involved in oxidative stress responses, impacting cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with ALOX15 involves binding to the enzyme’s active site, resulting in the modulation of its lipid peroxidation activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained inhibition of enzyme activity and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in the metabolism of lipids and nucleic acids, thereby affecting the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it exerts its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . The localization of the compound can also affect its stability and degradation within cells.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propanoic acid: Similar structure but lacks the thiadiazole ring.

    4-Methoxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

    2-(4-Methoxyphenyl)thiazole: Contains a thiazole ring instead of a thiadiazole ring.

Uniqueness

3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid is unique due to the presence of both the thiadiazole ring and the methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .

Properties

IUPAC Name

3-[5-[(4-methoxyphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-20-9-4-2-8(3-5-9)14-12(19)13-16-15-10(21-13)6-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHAGTCXQAQHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
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3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
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3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
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3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
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3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
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3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

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